![molecular formula C8H7N5O3 B1331636 [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid CAS No. 438212-42-1](/img/structure/B1331636.png)

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . It is isoelectronic with purines, and depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . An efficient and straightforward methodology for the preparation of novel functionalized triazole derivatives has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .

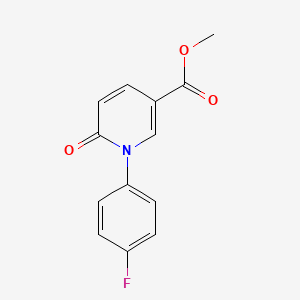

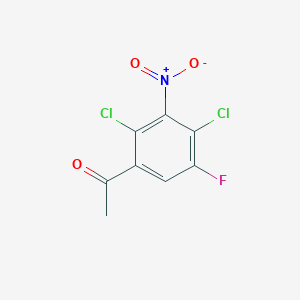

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Physical And Chemical Properties Analysis

The TP heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Application Summary : This compound has been studied for its anticancer properties, particularly against gastric cancer cells .

- Methods of Application : Synthesis of triazolopyrimidine indole derivatives and testing their antiproliferative activities against human cancer cell lines .

- Results : Compound H12 showed significant antiproliferative activities with IC50 values of 9.47, 9.58, and 13.1 μM, which were more potent than the positive drug 5-Fu .

Antibacterial Properties

- Application Summary : The compound’s derivatives have been designed and tested for antibacterial activities against various bacterial strains .

- Methods of Application : Design and synthesis of new thiouracil compounds containing 1,2,4-triazolopyrimidine and in vitro testing against bacteria .

- Results : The new compounds exhibited antibacterial activities against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis .

Antifungal and Antiviral Uses

- Application Summary : Triazolopyrimidines have been explored for their antifungal and antiviral capabilities .

- Methods of Application : Development of synthetic compounds and evaluation of their biological activities in agriculture and medicinal chemistry .

- Results : The compounds demonstrated remarkable biological activities in various domains, including antifungal and antiviral .

Herbicidal Applications

- Application Summary : The compound’s scaffold has been utilized in structures significant for herbicidal activity .

- Methods of Application : Synthesis of compounds with the triazolopyrimidine scaffold and application in agricultural settings .

- Results : These compounds have shown potential as herbicides, contributing to weed control in agricultural practices .

Cardiovascular Research

- Application Summary : Triazolopyrimidines have been investigated for their role as cardiovascular vasodilators .

- Methods of Application : Synthesis and biological evaluation of compounds on cardiovascular models .

- Results : Some derivatives have shown vasodilatory effects, which could be beneficial in treating cardiovascular diseases .

Metal Coordination Chemistry

- Application Summary : The compound serves as a versatile linker to several metals, with interactions in biological systems extensively described .

- Methods of Application : Exploration of coordination compounds and their interactions within biological systems .

- Results : The coordination compounds of triazolopyrimidines have been found to interact significantly within biological systems .

Feticide Applications

These applications demonstrate the broad spectrum of potential uses for [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid in scientific research, offering promising avenues for future studies and developments .

Chemical Sensors

These additional applications further illustrate the versatility of [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid in scientific research, showcasing its potential across a wide range of disciplines .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVKAJXZPPRJFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)